N-Boc-2-Amino-5-bromothiazole
Overview
Description
N-Boc-2-Amino-5-bromothiazole is a chemical compound that belongs to the class of thiazoles, which are heterocyclic compounds containing a five-membered ring of four carbon atoms and one sulfur atom. The N-Boc group refers to the tert-butoxycarbonyl protective group, which is commonly used in organic synthesis to protect the amino functionality during chemical reactions. This compound serves as an intermediate in the synthesis of various biologically active molecules, including those with potential antitumor, antimalarial, and enzyme inhibitory activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Boc-2-Amino-5-bromothiazole typically involves the reaction of 2-amino-5-bromothiazole with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified by recrystallization or column chromatography.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated purification systems to increase yield and efficiency while reducing production costs.
Chemical Reactions Analysis
Types of Reactions: N-Boc-2-Amino-5-bromothiazole can undergo various chemical reactions due to its reactive sites. The bromine atom can participate in nucleophilic substitution reactions, allowing for further functionalization of the thiazole ring. The protected amino group can be deprotected under acidic conditions, enabling its participation in peptide coupling reactions and the synthesis of amino acid derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Deprotection: The N-Boc group can be removed using acidic conditions, such as treatment with trifluoroacetic acid (TFA) in dichloromethane.
Major Products:
Nucleophilic Substitution: The major products are substituted thiazoles with various functional groups depending on the nucleophile used.
Deprotection: The major product is 2-amino-5-bromothiazole, which can be further utilized in peptide synthesis.
Scientific Research Applications
N-Boc-2-Amino-5-bromothiazole has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and as a building block for the synthesis of biologically active molecules.
Medicine: this compound derivatives have shown potential as antitumor, antimalarial, and antimicrobial agents.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-Boc-2-Amino-5-bromothiazole involves its ability to act as a building block for the synthesis of biologically active molecules. The compound can interact with various molecular targets, including enzymes and receptors, through its functional groups. The bromine atom and the protected amino group play crucial roles in these interactions, allowing for the formation of stable complexes with the target molecules.
Comparison with Similar Compounds
2-Amino-5-bromothiazole: This compound is structurally similar but lacks the N-Boc protective group, making it more reactive in certain chemical reactions.
N-Boc-2-Amino-4-methylthiazole: This compound has a methyl group at the 4-position of the thiazole ring, which can influence its reactivity and biological activity.
N-Boc-2-Amino-5-chlorothiazole: This compound has a chlorine atom instead of a bromine atom, which can affect its chemical properties and reactivity.
Uniqueness: N-Boc-2-Amino-5-bromothiazole is unique due to the presence of both the N-Boc protective group and the bromine atom. The N-Boc group provides steric bulk and protects the amino group from unwanted reactions, while the bromine atom allows for further functionalization of the thiazole ring.
Properties
IUPAC Name |
tert-butyl N-(5-bromo-1,3-thiazol-2-yl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2O2S/c1-8(2,3)13-7(12)11-6-10-4-5(9)14-6/h4H,1-3H3,(H,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIBKBVFFZYCBAQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC=C(S1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80961004 | |
Record name | tert-Butyl hydrogen (5-bromo-1,3-thiazol-2-yl)carbonimidate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80961004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
405939-39-1 | |
Record name | tert-Butyl hydrogen (5-bromo-1,3-thiazol-2-yl)carbonimidate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80961004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl N-(5-bromo-1,3-thiazol-2-yl)carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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